1-(2-氟苯甲基)-1H-1,2,3-三唑-4-甲酰胺

描述

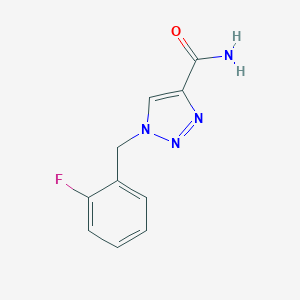

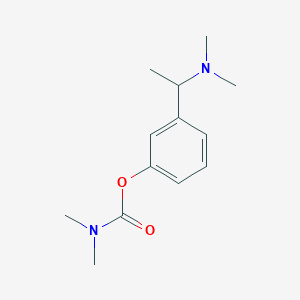

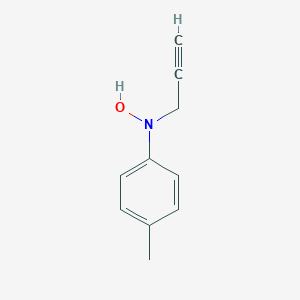

The compound 1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a derivative of the 1,2,3-triazole class, which is known for its diverse biological activities. The fluorobenzyl group attached to the triazole ring suggests potential for increased biological activity due to the presence of the fluorine atom, which can significantly alter the physical and chemical properties of a molecule .

Synthesis Analysis

The synthesis of related triazole derivatives often involves the 1,3-dipolar cycloaddition reaction, which is a common method for constructing 1,2,3-triazole rings. For instance, a series of (1H-1,2,3-triazol-4-yl)carbohydrazides were synthesized from 4-trichloroacetyl-1H-1,2,3-triazoles, which in turn were obtained from alkoxy-trichloroalkenes and benzyl azides . Although the specific synthesis of 1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is not detailed in the provided papers, it is likely that similar synthetic routes could be employed, possibly involving a benzyl azide and a fluorinated compound as starting materials.

Molecular Structure Analysis

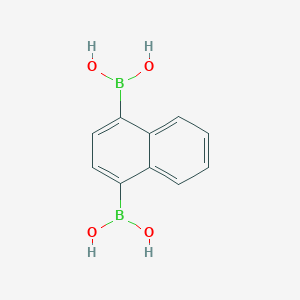

The molecular structure of triazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms. The substitution pattern on the triazole ring, as well as the nature of the substituents, can greatly influence the compound's biological activity. For example, the crystal structure of a related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was determined, and the compound was found to have distinct inhibition on the proliferation of cancer cell lines . This suggests that the molecular structure of triazole derivatives is crucial for their interaction with biological targets.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including cyclocondensation to form different heterocyclic systems. For instance, carbohydrazides derived from triazoles were used to construct fluorinated heterocycles analogous to rufinamide through cyclocondensation reactions . The presence of a fluorobenzyl group in the compound of interest could also facilitate reactions such as halogen-lithium exchange or Suzuki coupling, which are commonly used in the functionalization of aromatic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by the substituents attached to the triazole ring. The introduction of a fluorine atom can increase the lipophilicity of the compound, potentially improving its membrane permeability and bioavailability. The crystallographic analysis of similar compounds has provided insights into the intermolecular interactions and energy frameworks that can affect the stability and reactivity of these molecules . The specific properties of 1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide would need to be determined experimentally, but it is likely that the fluorobenzyl group would confer unique characteristics compared to non-fluorinated analogs.

科学研究应用

抗真菌应用

- 杀真菌防腐剂:苯并呋喃-1,2,3-三唑杂化物,包括类似于1-(2-氟苯甲基)-1H-1,2,3-三唑-4-甲酰胺的化合物,已合成并针对各种腐朽真菌的抗真菌潜力进行了测试。其中一种化合物对湿性褐腐真菌表现出显著的抑制作用(Abedinifar et al., 2020)。

抗微生物应用

- 抗微生物剂:从类似的1,2,3-三唑结构衍生的一系列新化合物展现出对各种细菌和真菌菌株的中等至良好的活性(Jadhav et al., 2017)。

- 抗菌效果:某些1,2,3-三唑衍生物显示出强效的抗菌效果,特别是对金黄色葡萄球菌(Pokhodylo et al., 2021)。

化学合成和表征

- 鲁非那米的合成:使用无溶剂、无金属催化的新合成方法开发了鲁非那米,一种具有类似1,2,3-三唑结构的药物(Bonacorso et al., 2015)。

超分子相互作用

- 超分子化学:对1,2,3-三唑及其衍生物(包括所讨论的化合物)的研究突显了它们多样的超分子相互作用,使其能够应用于配位化学和阴离子识别(Schulze & Schubert, 2014)。

酶抑制和生物活性

- 酶抑制:对一种结构类似于1-(2-氟苯甲基)-1H-1,2,3-三唑-4-甲酰胺的化合物的研究显示出对乙酰胆碱酯酶等酶的中等抑制作用,暗示其在控制阿尔茨海默病等疾病中的潜在应用(Saleem et al., 2018)。

- 半胱氨酸蛋白酶-3抑制剂:三唑衍生物已被评估为半胱氨酸蛋白酶-3的抑制剂,这是涉及凋亡的酶,表明它们在治疗应用中的潜力(Guo et al., 2014)。

抗增殖效应

- 抗肿瘤二萜类化合物:含有1,2,3-三唑基团的去氢松香酸杂合物,类似于所讨论的化合物,已显示出对各种癌细胞系的显著抗增殖活性(Li et al., 2019)。

未来方向

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and studying its interactions with various biological targets. Given the biological activity of many 1,2,3-triazole derivatives, this compound could have potential applications in medicinal chemistry .

属性

IUPAC Name |

1-[(2-fluorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4O/c11-8-4-2-1-3-7(8)5-15-6-9(10(12)16)13-14-15/h1-4,6H,5H2,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVCWRVIISPNQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(N=N2)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |

CAS RN |

106308-41-2 | |

| Record name | Desfluororufinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106308412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESFLUORORUFINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/646E5NT95T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

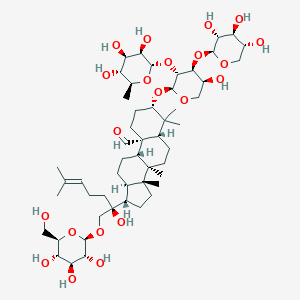

![N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150192.png)

![Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B150202.png)